molecular formula C9H9BrN4S B3084143 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-33-0

4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084143
CAS No.: 1142208-33-0
M. Wt: 285.17 g/mol
InChI Key: ZLVGWCKMSFLCHO-UHFFFAOYSA-N
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Description

4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a versatile s-triazine derivative that serves as a key synthetic intermediate and pharmacophore in cutting-edge research. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, known for its ability to inhibit critical enzymes involved in disease pathways, such as dihydrofolate reductase (DHFR) . This compound is of significant interest in the design and development of novel therapeutic agents, with triazine-based molecules demonstrating confirmed anti-proliferative activity and serving as alkylating agents in the pursuit of hybrid anticancer drugs . The structural motif of this compound, featuring a bromophenyl substituent, also makes it a valuable building block in materials science. Triazine derivatives are widely investigated for their application in the development of organic light-emitting diodes (OLEDs) and as fluorophore materials in tunable stimulus-responsive probes, leveraging their unique photophysical properties and donor-acceptor structural motifs . Researchers utilize this compound exclusively for laboratory research purposes.

Properties

IUPAC Name

4-amino-2-(4-bromophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4S/c10-6-3-1-5(2-4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVGWCKMSFLCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2NC(=S)NC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with thiourea in the presence of a base, such as sodium hydroxide, to form the desired triazine ring . The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The amino and bromophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing cell cycle progression and inducing apoptosis in cancer cells . The thiol group can also form covalent bonds with cysteine residues in proteins, affecting their function.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Electronic Properties
4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol 4-Bromophenyl C₉H₈BrN₄S 300.16 Strong electron-withdrawing (Br), para-substitution
4-Amino-6-(5-methylfuran-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol 5-Methylfuran C₈H₁₀N₄OS 210.25 Electron-donating (furan oxygen), heterocyclic
4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol 4-Nitrophenyl C₉H₉N₅O₂S 251.27 Strong electron-withdrawing (NO₂), increased electrophilicity
4-Amino-6-(3-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol 3-Bromophenyl C₉H₈BrN₄S 300.16 Moderate electron-withdrawing (Br), meta-substitution
4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol 3-Chlorophenyl C₉H₉ClN₄S 240.71 Electron-withdrawing (Cl), smaller halogen size

Key Observations :

  • Electron-withdrawing groups (e.g., Br, NO₂) enhance electrophilicity of the triazine ring, facilitating nucleophilic substitution reactions.
  • Meta vs. para substitution : The 4-bromophenyl derivative (para) exhibits symmetrical electronic distribution compared to the 3-bromophenyl (meta) analogue, affecting dipole moments and crystal packing .

Steric and Solubility Considerations

Compound Name Substituent Steric Bulk Predicted Solubility (Water)
This compound 4-Bromophenyl Moderate Low (hydrophobic aryl group)
4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol 1-Naphthyl High Very low (extended aromatic system)
4-Amino-6-(2-methylindol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol 2-Methylindol-3-yl High Moderate (H-bonding via NH)
4-Amino-6-(3-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol 3-Thienyl Low Moderate (sulfur polarity)

Key Observations :

  • Thienyl substituents (sulfur-containing) improve solubility compared to purely aromatic systems due to polarizable sulfur atoms .

Biological Activity

4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antitumor, and anti-inflammatory effects.

  • Molecular Formula : C7H7BrN4OS
  • Molecular Weight : 275.13 g/mol
  • Structure : The compound features a triazine ring substituted with a bromophenyl group and a thiol functional group, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A systematic review highlighted that triazine derivatives can inhibit various bacterial strains, suggesting that this compound may also possess similar effects due to its structural characteristics .

2. Antitumor Activity

The compound has shown potential as an antitumor agent. Studies have indicated that triazine derivatives can inhibit cancer cell proliferation by interfering with specific cellular pathways. The mechanism often involves the inhibition of enzymes critical for tumor growth and survival .

3. Anti-inflammatory Activity

Triazine derivatives are known for their anti-inflammatory properties. Research has demonstrated that compounds in this class can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This effect is significant in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntitumorReduced proliferation of cancer cells
Anti-inflammatoryDecreased IL-6 and TNF-α levels

Case Study: Antimicrobial Efficacy

A study conducted on various triazine derivatives demonstrated that compounds with similar structures to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Case Study: Antitumor Mechanism

Another investigation focused on the antitumor effects of triazine derivatives revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This was particularly noted in studies involving breast and lung cancer cell lines, where treated cells showed significant reductions in viability compared to controls .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol?

Methodological Answer:
The compound can be synthesized via one-pot, three-component reactions using cyanamide, aldehydes, and thiourea derivatives. Microwave-assisted methods under solvent-free conditions significantly improve yield (80–95%) and reduce reaction time (15–30 minutes) compared to conventional heating . For example:

Step 1: React 4-bromobenzaldehyde with cyanamide and 4-amino-1,2,4-triazole-3-thiol in ethanol under reflux.

Step 2: Use acetic acid as a catalyst to facilitate cyclocondensation.

Purification: Crystallize the product from ethanol, yielding clathrates confirmed via X-ray diffraction .

Basic: How can researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

  • X-ray crystallography confirms the tautomeric form (1,6-dihydro vs. 5,6-dihydro) and hydrogen-bonding networks .
  • Thermogravimetric analysis (TGA) reveals desolvation temperatures (e.g., ethanol clathrates lose solvent at ~120°C), with irreversible crystal structure changes post-desolvation .
  • FT-IR and NMR validate functional groups:
    • S-H stretch: ~2550 cm⁻¹ (IR).
    • Aromatic protons: δ 7.2–7.8 ppm (¹H NMR) .

Basic: What preliminary biological activities are associated with this compound?

Methodological Answer:

  • Antithyroid activity: Screen via iodine uptake inhibition assays in rat thyroid cells (IC₅₀ values comparable to propylthiouracil) .
  • Antimalarial potential: Test against Plasmodium falciparum cultures (e.g., triazine-thiol derivatives show EC₅₀ < 1 µM) .
  • Cytotoxicity profiling: Use MTT assays in HEK293 or HepG2 cells to rule out nonspecific toxicity .

Advanced: How can structure-activity relationships (SAR) guide optimization of bioactivity?

Methodological Answer:

  • Modify substituents: Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to enhance binding to target enzymes .
  • Thiol vs. methylthio substitution: Thiol groups improve antithyroid activity by 2–3-fold compared to methylthio analogs .
  • Triazine ring rigidity: Introduce fused rings (e.g., pyridine) to enhance metabolic stability .

Advanced: What mechanistic insights exist for its pharmacological activity?

Methodological Answer:

  • Thyroid peroxidase inhibition: Molecular docking studies show hydrogen bonding between the thiol group and the enzyme’s heme iron .
  • Antiparasitic action: Triazine-thiols disrupt folate biosynthesis by competitively inhibiting dihydrofolate reductase (DHFR) .
  • Cellular uptake: Radiolabeled analogs (e.g., ³⁵S) quantify intracellular accumulation in target tissues .

Advanced: How is this compound utilized in materials science research?

Methodological Answer:

  • OLED intermediates: The bromophenyl-triazine core serves as an electron-transport layer.
    • Fabrication: Vacuum-deposit thin films (≤50 nm) for device testing .
    • Optoelectronic properties: Measure λₑₘ (emission) at 450–500 nm with CIE coordinates (0.3, 0.4) .

Advanced: What strategies improve solubility and bioavailability?

Methodological Answer:

  • Salt formation: React with sodium hydroxide to form water-soluble sodium thiolate salts (solubility >10 mg/mL in PBS) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .
  • Prodrug design: Mask the thiol group as a disulfide (e.g., with glutathione) for redox-activated delivery .

Advanced: How does the compound behave under varying pH and temperature conditions?

Methodological Answer:

  • pH stability: Use HPLC to monitor degradation (t₁/₂ = 24 hours at pH 1.2 vs. t₁/₂ = 48 hours at pH 7.4) .
  • Thermal decomposition: TGA/DSC shows decomposition onset at 220°C, forming 4-bromobenzonitrile and H₂S as byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-Amino-6-(4-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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